Mycocerosic acid (C32)
Description
Significance of Mycocerosic Acid (C32) within Mycobacterial Lipidomics
Mycocerosic acid (C32) is a significant molecule within the field of mycobacterial lipidomics due to its integral role in the structure of phthiocerol dimycocerosates (PDIM), which are major virulence factors. microbiologyresearch.orgfrontiersin.org PDIMs are complex lipids composed of a long-chain diol, phthiocerol, esterified with two mycocerosic acid molecules. microbiologyresearch.orgembopress.org The C32 form of mycocerosic acid is a predominant species found in these lipids. researchgate.net
The presence and structural integrity of PDIM, and by extension mycocerosic acid, are critical for several aspects of mycobacterial pathogenesis. These lipids contribute to the exceptionally low permeability of the mycobacterial cell envelope, which is a major determinant of the intrinsic resistance of mycobacteria to antibiotics and chemotherapeutic agents. embopress.org PDIM is also involved in protecting the bacteria from reactive nitrogen intermediates and modulating the host's immune response. researchgate.net
Furthermore, research has shown that PDIMs are essential for the proper functioning of the ESX-1 type VII secretion system, which is vital for the virulence of M. tuberculosis. microbiologyresearch.org These lipids are also involved in the entry of the bacteria into macrophages, the control of phagosome acidification, and the escape from the phagosome. microbiologyresearch.org The transfer of PDIM from the mycobacterial envelope to host cell membranes can alter the physical properties of the host membrane, impacting the activity of host cell receptors and bacterial effectors. frontiersin.org
The biosynthesis of mycocerosic acid and its subsequent incorporation into PDIM is a complex process involving a series of polyketide synthases (PpsA-E). microbiologyresearch.org The study of these pathways and the lipids they produce, such as mycocerosic acid (C32), is a key area of research for understanding mycobacterial virulence and for the potential development of new therapeutic strategies.
Overview of Multi-Methyl-Branched Fatty Acids in Actinobacteria Cell Envelope Architecture
The cell envelopes of Actinobacteria, a phylum that includes the genus Mycobacterium, are characterized by a remarkable diversity and abundance of complex lipids, including multi-methyl-branched fatty acids (MMBFAs). wiley.comnih.gov These lipids are integral to the structure and function of the cell wall, contributing to its low permeability and acting as a crucial barrier against external threats. embopress.orgnih.gov
MMBFAs found in mycobacteria include mycocerosic acids, phthioceranic acids, and mycolipenic acids. researchgate.net These fatty acids are often esterified to other molecules to form complex lipoglycans and other lipids that are either covalently attached to the cell wall core or are present as non-covalently bound lipids in the outer layer. embopress.orgresearchgate.net
The general structure of the mycobacterial cell envelope can be described as having a plasma membrane, a cell wall core composed of peptidoglycan and arabinogalactan, and an outer lipid layer. embopress.org MMBFAs are key components of this outer layer. For instance, mycocerosic acids are esterified to phthiocerol to form PDIM, while other MMBFAs are components of sulfolipids, diacyltrehaloses (DAT), and pentaacyltrehaloses (PAT). researchgate.net
The biosynthesis of these complex fatty acids is a specialized process within Actinobacteria, often involving type I polyketide synthases. wiley.com The diversity of these MMBFAs across different species of Actinobacteria contributes to the wide range of cell envelope structures observed in this phylum. asm.orgfrontiersin.org This lipid diversity is a key factor in the adaptation of these bacteria to various environments and is particularly important for the pathogenic members of the group, such as M. tuberculosis. nih.gov
Properties
Molecular Formula |
C32H64O2 |
|---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid |
InChI |
InChI=1S/C32H64O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(2)25-29(3)26-30(4)27-31(5)32(33)34/h28-31H,6-27H2,1-5H3,(H,33,34)/t28-,29-,30-,31-/m1/s1 |
InChI Key |
QFTGBKLLECAONU-OMRVPHBLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Machinery of Mycocerosic Acid C32
Mycocerosic Acid Synthase (MAS) System
The core of mycocerosic acid biosynthesis is the Mycocerosic Acid Synthase (MAS) system, a sophisticated enzymatic machinery dedicated to the elongation of fatty acid chains with methyl branches.
The synthesis of mycocerosic acids is catalyzed by a large, multifunctional enzyme known as Mycocerosic Acid Synthase (MAS). nih.govpnas.org This enzyme is encoded by a single gene, mas. nih.govpnas.orgnih.gov The mas gene, identified as Rv2940c in M. tuberculosis H37Rv, directs the production of a protein that functions as a homodimer. nih.govwiley.comuniprot.org The native enzyme has a molecular weight of approximately 490 kDa, composed of two identical monomer subunits, each with a molecular weight of about 238 kDa. nih.gov
The MAS enzyme is a multifunctional polypeptide containing several distinct catalytic domains organized in a specific linear sequence: β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), β-ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.govwiley.com This modular organization allows the enzyme to carry out the multiple reaction steps required for chain elongation and modification. nih.gov The MAS protein also contains a phosphopantetheine arm, a crucial component for its function. nih.govuniprot.org
Table 1: Properties of Mycocerosic Acid Synthase (MAS)
| Property | Description | Source(s) |
|---|---|---|
| Encoding Gene | mas (Rv2940c) |
nih.gov, uniprot.org |
| Enzyme Structure | Homodimer | nih.gov, wiley.com |
| Monomer MW | ~238 kDa | nih.gov |
| Native Enzyme MW | ~490 kDa | nih.gov |
| Catalytic Domains | KS, AT, DH, ER, KR, ACP | nih.gov, wiley.com |
Mycocerosic Acid Synthase is considered a Type I fatty acid synthase (FAS)-like enzyme. rsc.orgnih.gov Mycobacteria possess both Type I and Type II FAS systems. wiley.com The Type I FAS is responsible for the de novo synthesis of fatty acids, producing C16 and C18 fatty acids, and also elongating them to produce longer C24 and C26 chains. wiley.com These long-chain fatty acids then serve as primers for the MAS system. nih.govwiley.com
The MAS enzyme specifically catalyzes the elongation of these pre-existing long-chain fatty acyl-CoAs to produce the characteristic multi-methyl-branched mycocerosic acids. nih.govvliz.be This demonstrates a division of labor, where the conventional FAS I system provides the initial straight-chain precursors that are subsequently modified by the specialized MAS system. wiley.com
A defining feature of the MAS system is its strict substrate specificity for methylmalonyl-CoA as the chain-extending unit. nih.govnih.gov Unlike conventional fatty acid synthases that utilize malonyl-CoA, MAS exclusively incorporates methylmalonyl-CoA. nih.govnih.govrhea-db.org This selective incorporation is what generates the methyl branches at regular intervals along the fatty acid chain. vliz.be
Research has shown that this high degree of selectivity is conferred by the acyltransferase (AT) and β-ketoacyl synthase (KS) domains of the MAS enzyme. wiley.comnih.gov When these specific domains from MAS were expressed in E. coli, they endowed the native E. coli FAS with the ability to incorporate methylmalonyl-CoA, a substrate it does not normally use. nih.gov This highlights the crucial role of the AT and KS domains in determining the building blocks for branched-chain fatty acid synthesis. wiley.comnih.gov
The MAS enzyme initiates the synthesis of mycocerosic acid by utilizing a long, straight-chain fatty acyl-CoA as a primer. nih.gov It can use primers ranging from C6 to C20, with a preference for longer chains such as n-C20 acyl-CoA (arachidoyl-CoA). nih.govnih.govnih.gov
The elongation process is iterative, involving repeated cycles of condensation with methylmalonyl-CoA. rsc.orgrcsb.org For the synthesis of C32 mycocerosic acid (2,4,6,8-tetramethyloctacosanoic acid), the synthase typically catalyzes four successive elongation cycles, adding four methylmalonyl-CoA units to a C20 primer. nih.govnih.gov This results in the characteristic tetramethyl-branched structure of the final product. nih.govwiley.com The entire process requires NADPH as a reductant. nih.govnih.gov
Table 2: Mechanism of Mycocerosic Acid (C32) Synthesis by MAS
| Step | Description | Key Molecules/Domains | Source(s) |
|---|---|---|---|
| 1. Priming | A long-chain fatty acyl-CoA (e.g., C20) binds to the enzyme. | n-C20 acyl-CoA | nih.gov, nih.gov |
| 2. Elongation | Four iterative cycles of condensation occur. | Methylmalonyl-CoA, NADPH | nih.gov, nih.gov |
| 3. Substrate Selection | AT and KS domains specifically select methylmalonyl-CoA. | AT Domain, KS Domain | nih.gov, wiley.com |
| 4. Product | A C32 tetramethyl-branched fatty acid is formed. | Mycocerosic Acid (C32) | nih.gov |
Short Chain Mycocerosic Acid Synthase (SMAS) and Shorter Chain Mycocerosic Acids Biosynthesis
While MAS is responsible for synthesizing the major C32 mycocerosic acids, pathogenic mycobacteria also produce shorter-chain versions of these branched fatty acids. wiley.com Research has revealed that these shorter chains are synthesized by a distinct enzyme system. wiley.comresearchgate.net
A mutant of Mycobacterium bovis BCG with a disrupted mas gene was found to be incapable of producing the typical long-chain mycocerosic acids, yet it could still synthesize shorter-chain variants. researchgate.net This led to the identification and purification of an enzyme named Short Chain Mycocerosic Acid Synthase (SMAS). researchgate.net SMAS is a large protein with a native molecular weight of approximately 537 kDa and appears to be composed of multiple subunits. researchgate.net This finding indicates that mycobacteria utilize different, specialized synthases to generate the full repertoire of multi-methyl-branched fatty acids found in their cell walls. wiley.comresearchgate.net
Genetic Regulation of Mycocerosic Acid (C32) Biosynthesis
The genetic regulation of mycocerosic acid synthesis is intricate and linked to the production of other significant cell wall lipids. The mas gene is located within a genomic cluster that also contains genes required for the synthesis of phthiocerol, the long-chain diol to which mycocerosic acids are esterified to form phthiocerol dimycocerosates (PDIM). internationaltextbookofleprosy.org
The M. tuberculosis genome contains an unusually large number of polyketide synthase (pks) genes, several of which are homologous to mas and are referred to as mas-like (msl) genes. nih.govasm.orgasm.org It is hypothesized that this family of msl genes encodes a variety of synthases, each responsible for producing a different class of the numerous multi-methyl-branched fatty acids found in the bacterium. nih.govasm.org Disruption of different msl genes has been shown to affect the lipid profile of the bacterium and, in some cases, leads to a reduction in its virulence, underscoring the importance of this complex lipid biosynthetic network. asm.orgucf.edu
Gene Cluster Identification
The genes responsible for the biosynthesis of mycocerosic acid are organized in a specific gene cluster. A key gene in this cluster is the mas gene, which codes for the mycocerosic acid synthase. vliz.bemicrobiologyresearch.orgcopernicus.org This multifunctional enzyme is responsible for the elongation of a fatty acyl-CoA primer through the addition of methylmalonyl-CoA units. vliz.becopernicus.orgnih.gov The mas gene has been cloned and sequenced from Mycobacterium bovis BCG. asm.org
Adjacent to the mas gene, another important gene, fadD28 (also known as acoas), has been identified. asm.orgnih.gov This gene encodes an acyl-CoA synthase. nih.gov Studies involving the disruption of the acoas gene in M. bovis BCG have shown that while the mycocerosic acid synthase was still produced, the mutant was unable to synthesize mycocerosyl lipids. nih.gov This indicates that the FadD28 protein is crucial for the transfer of mycocerosic acid from the synthase to its final lipid acceptors, such as phthiocerol, to form phthiocerol dimycocerosates (PDIM). genome.jpsemanticscholar.org
The expression of both mas and fadD28 is upregulated when mycobacteria reside within macrophages, suggesting a role for these lipids in the context of infection. microbiologyresearch.org The entire gene cluster for PDIM biosynthesis, which includes the mas and fadD28 genes, is located on a large 50-kilobase fragment of the M. tuberculosis chromosome. semanticscholar.org
Role of Acyl-CoA Carboxylases in Precursor Supply (e.g., Propionyl-CoA Carboxylation to Methylmalonyl-CoA)
The synthesis of mycocerosic acids requires a specific building block, methylmalonyl-CoA, which provides the characteristic methyl branches. nih.govwiley.com This precursor is generated from the carboxylation of propionyl-CoA, a reaction catalyzed by acyl-CoA carboxylases (ACCs). nih.govnih.gov
Mycobacteria possess multiple acyl-CoA carboxylase enzyme complexes. These enzymes are typically composed of α and β subunits. nih.govnih.gov In M. tuberculosis, the AccA3 (α subunit) and AccD5 (β subunit) are components of a propionyl-CoA carboxylase (PCC) that synthesizes (S)-methylmalonyl-CoA from propionyl-CoA. nih.gov Another complex, involving AccD6, also participates in the production of both malonyl-CoA and methylmalonyl-CoA. oup.com
Kinetic studies have revealed that different ACC complexes can have preferences for either acetyl-CoA or propionyl-CoA. nih.gov For instance, the ACCase 5 complex, composed of AccA3, AccD5, and AccE5, preferentially carboxylates propionyl-CoA. nih.gov The acyl-CoA carboxylase isolated from M. tuberculosis and M. bovis was found to carboxylate propionyl-CoA to stereospecifically produce (S)-methylmalonyl-CoA. nih.gov This enzyme can also carboxylate acetyl-CoA and butyryl-CoA, though less efficiently. nih.gov This indicates that a single carboxylase may be responsible for supplying both malonyl-CoA for the synthesis of straight-chain fatty acids and methylmalonyl-CoA for the production of mycocerosic acids. nih.gov
Table 1: Key Acyl-CoA Carboxylase Subunits in Mycobacterium tuberculosis
| Subunit | Gene (Rv number) | Function |
|---|---|---|
| AccA3 | Rv3285 | α subunit of propionyl-CoA carboxylase nih.gov |
| AccD5 | Rv3280 | β subunit of propionyl-CoA carboxylase nih.gov |
| AccE5 | ɛ subunit of propionyl-CoA carboxylase researchgate.net |
Involvement of Fatty Acyl-AMP Ligases (FAALs) in Mycocerosic Acid Esterification
Fatty Acyl-AMP Ligases (FAALs) are a family of enzymes that activate fatty acids by converting them to fatty acyl-adenylates. nih.govasm.orgrsc.org This activation is a crucial step for their subsequent transfer into various biosynthetic pathways. nih.govrsc.org In mycobacteria, FAALs are involved in the biosynthesis of several complex lipids that are important for virulence. nih.gov
While the primary role of mycocerosic acid synthase (mas) is the synthesis of the mycocerosic acid chain, other enzymes are required to transfer this chain to its final lipid acceptor molecules like phthiocerol and phenolphthiocerol. genome.jpexpasy.org The enzyme FadD28, encoded by a gene adjacent to mas, is an acyl-CoA synthase that is believed to be involved in this process. asm.orgnih.gov However, the broader family of FAALs plays a significant role in activating and shuttling fatty acyl substrates into secondary metabolism. nih.govrsc.orgresearchgate.net
In the biosynthesis of phthiocerol dimycocerosates (PDIM), a related process, the fatty acyl-AMP ligase FadD26 is responsible for activating and loading a long-chain fatty acid onto the polyketide synthase PpsA. ias.ac.inasm.org The mycocerosic acids, once synthesized by the mycocerosic acid synthase, are then transferred to the phthiocerol backbone. genome.jpexpasy.org The enzyme PapA5, a dimycocerosyl transferase, catalyzes the esterification of mycocerosic acids to the hydroxyl groups of phthiocerol, phthiodiolone, and phenolphthiocerol. genome.jpasm.org The precursors for mycocerosic acid are activated by a long-chain fatty acid adenylyltransferase (FadD28, EC 6.2.1.49) and loaded onto the mycocerosate synthase (EC 2.3.1.111). genome.jp This enzyme then extends the precursors to form mycocerosic acids, which are subsequently transferred by the dimycocerosyl transferase (EC 2.3.1.282). genome.jpexpasy.org
Table 2: Enzymes Involved in Mycocerosic Acid Esterification
| Enzyme | Gene Name | EC Number | Function |
|---|---|---|---|
| Mycocerosate synthase | mas | 2.3.1.111 | Synthesizes the mycocerosic acid chain genome.jpexpasy.orgwikipedia.org |
| Long-chain fatty acid adenylyltransferase | fadD28 | 6.2.1.49 | Activates fatty acid precursors genome.jp |
Isotopic Labeling Studies in Biosynthesis Elucidation
Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of mycocerosic acids. These experiments have confirmed the precursors and the mechanism of chain elongation.
Early studies demonstrated the incorporation of propionic acid into C32-mycocerosic acid. asm.org The use of [1-¹⁴C]propionate in cultures of M. tuberculosis leads to the labeling of mycocerosic acids and other lipids derived from propionate, such as diacyl trehaloses (DAT) and polyacyl trehaloses (PAT). nih.gov This confirmed that propionate, via its conversion to methylmalonyl-CoA, is the source of the methyl-branched units in mycocerosic acid.
Further experiments using trideuteromethylmalonyl-CoA showed its direct incorporation into multimethyl-branched fatty acids by the purified mycocerosic acid synthase. nih.gov This provided definitive evidence for the role of methylmalonyl-CoA as the chain-extending substrate in the biosynthesis of these unique fatty acids. nih.govwiley.com These labeling studies, combined with the characterization of the enzymatic machinery, have provided a detailed understanding of how Mycobacterium tuberculosis synthesizes the complex C32 mycocerosic acid.
Integration and Functional Architecture of Mycocerosic Acid C32 Within Mycobacterial Cell Envelope Lipids
Phthiocerol Dimycocerosates (PDIMs)
Phthiocerol dimycocerosates (PDIMs) are major, non-glycosylated lipids found in the outer leaflet of the mycobacterial outer membrane. portlandpress.comfrontiersin.org They are composed of a long-chain β-diol, known as phthiocerol, which is esterified with two mycocerosic acid molecules. portlandpress.comasm.org PDIMs are considered significant virulence factors, contributing to the bacterium's ability to evade the host immune system and establish infection. frontiersin.orgasm.orgmicrobiologyresearch.org
Esterification of Mycocerosic Acid (C32) to Phthiocerols
The final step in the biosynthesis of PDIM involves the esterification of mycocerosic acids to the phthiocerol backbone. nih.govresearchgate.net This reaction is catalyzed by the enzyme PapA5, a phthiocerol dimycocerosyl transferase. nih.govgenome.jp PapA5 facilitates the transfer of mycocerosic acid from a carrier protein directly to the two hydroxyl groups of the phthiocerol core, forming the characteristic dimycocerosate esters. nih.govgenome.jp The precursors for mycocerosic acid are synthesized by the mycocerosic acid synthase (Mas) and activated by the long-chain fatty acid adenylyltransferase FadD28 before being transferred by PapA5. asm.orggenome.jp
Structural Variants and Their Mycocerosic Acid Compositions (e.g., C29, C30, C32)
PDIMs exhibit structural heterogeneity, primarily due to variations in the length and methylation of the mycocerosic acid chains. pnas.orgresearchgate.net The most common mycocerosic acid variants found in M. tuberculosis are C29, C30, and C32. researchgate.netcore.ac.ukplos.org The C32 variant, specifically 2,4,6,8-tetramethyloctacosanoic acid, is a prominent component. researchgate.netasm.org The composition of these mycocerosic acids can vary between different mycobacterial species and even strains, potentially influencing the physical properties and biological functions of the PDIMs. core.ac.uknih.gov For instance, the PDIMs of M. kansasii also show a C29/C30/C32 mycocerosic acid composition similar to that of the M. tuberculosis complex. core.ac.uk
Table 1: Common Mycocerosic Acid Variants in PDIMs
| Mycocerosic Acid Variant | Chemical Name |
|---|---|
| C29 | Trimethyl-branched fatty acid |
| C30 | Tetramethyl-branched fatty acid |
Phenolic Glycolipids (PGLs)
Phenolic glycolipids (PGLs) are another class of complex lipids structurally related to PDIMs. nih.govwiley.com They share the same phthiocerol dimycocerosate core but are distinguished by the presence of a phenolic residue attached to the phthiocerol backbone, which is further glycosylated. portlandpress.comnih.gov The sugar composition of the glycan chain is species-specific and contributes to the antigenic properties of the molecule. portlandpress.com
Diacyl Trehaloses (DATs) and Related Lipids
Diacyl trehaloses (DATs) are a class of trehalose-based glycolipids found in the cell wall of M. tuberculosis. nih.govacs.org These molecules consist of a trehalose (B1683222) sugar core acylated with both straight-chain and multi-methyl-branched fatty acids. acs.orgresearchgate.net
Mycocerosic Acid (C32) and Mycolipenic Acid Constituents
While the primary branched-chain fatty acids in DATs are typically mycosanoic and mycolipanolic acids, mycocerosic acids have also been associated with trehalose-containing lipids. nih.govacs.orgdntb.gov.ua More specifically, mycolipenic acid (2,4,6-trimethyl-trans-2-tetracosenoic acid) is a characteristic fatty acid found in related pentaacyl trehaloses (PATs). core.ac.ukresearchgate.net Although mycocerosic acid (C32) is not a primary, defining component of DATs in the same way as mycosanoic or mycolipanolic acids are, the broader family of mycocerosic acids are key building blocks for various complex lipids within the mycobacterial cell envelope. core.ac.ukdntb.gov.ua C32 mycocerosic acid is considered a specific biomarker for certain mycobacterial species, including M. tuberculosis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Mycocerosic acid (C32) |
| Phthiocerol |
| Phthiocerol Dimycocerosate (PDIM) |
| Phenolic Glycolipid (PGL) |
| Diacyl Trehalose (DAT) |
| Pentaacyl Trehalose (PAT) |
| Mycolipenic acid |
| Mycosanoic acid |
| Mycolipanolic acid |
| Phenolphthiocerol |
| PapA5 |
| Mycocerosic acid synthase (Mas) |
| FadD28 |
Contribution to Mycobacterial Cell Envelope Impermeability and Structural Integrity
Mycocerosic acid, a multi-methyl-branched long-chain fatty acid, is a fundamental constituent of phthiocerol dimycocerosates (PDIM), which are crucial virulence lipids located in the outer membrane of Mycobacterium tuberculosis (Mtb) and other pathogenic mycobacteria. microbiologyresearch.orgportlandpress.com As an integral part of the PDIM complex, mycocerosic acid plays a significant role in establishing the characteristic impermeability and structural robustness of the mycobacterial cell envelope. acs.orgvliz.be This highly lipid-rich structure, accounting for up to 40% of the cell's dry mass, serves as a formidable barrier, enabling the bacterium to withstand harsh conditions and resist chemotherapeutic agents. acs.orgnih.gov
The biosynthesis of mycocerosic acid is carried out by the mycocerosic acid synthase (Mas), a polyketide synthase that uses methylmalonyl-CoA to create the distinctive methyl-branched structure. portlandpress.comnih.govwiley.com These mycocerosic acid chains are then esterified to a long-chain β-diol called phthiocerol, forming the PDIM molecule. microbiologyresearch.orgportlandpress.com The final PDIM complex is then transported to the cell surface. nih.gov The presence of these extremely hydrophobic PDIM waxes in the outermost leaflet of the mycobacterial outer membrane is a primary contributor to the envelope's low permeability. microbiologyresearch.organnualreviews.org This waxy coat provides a physical barrier that restricts the entry of hydrophilic nutrients and, critically, many antibiotics. portlandpress.comannualreviews.org
Research has demonstrated a direct correlation between the presence of PDIM, and therefore mycocerosic acid, and the bacterium's resilience. Studies on Mtb mutants deficient in PDIM synthesis reveal a significant increase in susceptibility to antibiotics, particularly under conditions of nutrient starvation. asm.org This suggests that the structural integrity conferred by PDIM is vital for the bacterium's ability to enter a tolerant state. The loss of PDIM production leads to a more permeable cell envelope, making the bacterium more vulnerable to external stressors. nih.govasm.org
Table 1: Key Research Findings on PDIM/Mycocerosic Acid Function
| Research Area | Key Finding | Implication for Impermeability & Integrity | Source(s) |
| Antibiotic Tolerance | Mtb requires PDIM production to tolerate antibiotics under nutrient-limited conditions. PDIM-deficient mutants are hypersusceptible. | PDIM contributes to a low-permeability state, protecting the bacterium from drugs. | asm.org |
| Host Cell Interaction | PDIM levels directly correlate with the capacity of Mtb to escape the phagosome and induce host cell necrosis. | The lipid provides the structural resilience needed to manipulate and exit host cells. | asm.org |
| Membrane Properties | PDIMs are transferred to host membranes, decreasing membrane polarity and disturbing lipid organization. | Highlights the role of PDIM in physically altering membrane environments, contributing to its structural influence. | frontiersin.orgnih.gov |
| Virulence | PDIM is a key determinant of Mtb virulence, protecting it from reactive nitrogen intermediates produced by macrophages. | The impermeability conferred by PDIM provides a shield against host immune defense mechanisms. | nih.govasm.org |
| Drug Resistance | Drug-resistant Mtb strains show altered levels of PDIM, affecting cell envelope hydrophobicity. | Changes in the lipid composition are linked to the structural and functional adaptations that lead to resistance. | nih.govnih.gov |
Table 2: Major Components of the Mycobacterium tuberculosis Cell Envelope
| Component | Location | Key Function(s) | Source(s) |
| Phthiocerol Dimycocerosates (PDIM) | Outer Membrane | Virulence, host cell interaction, contributes to impermeability and antibiotic tolerance. | microbiologyresearch.orgasm.orgasm.org |
| Mycolic Acids | Covalently linked to arabinogalactan, forming the inner leaflet of the outer membrane. | Form the core of the mycomembrane, providing a major permeability barrier and structural rigidity. | nih.govmdpi.com |
| Arabinogalactan | Linked to peptidoglycan and mycolic acids. | A structural scaffold that anchors mycolic acids to the peptidoglycan layer. | nih.govnih.gov |
| Peptidoglycan | Inner layer of the cell wall. | Provides fundamental structural strength and shape to the cell. | annualreviews.orgnih.gov |
| Lipoarabinomannan (LAM) | Anchored in the plasma and outer membranes, extending to the surface. | Modulation of host immune response, structural component. | microbiologyresearch.orgnih.gov |
| Trehalose Dimycolate (TDM) | Outer Membrane | "Cord factor," induces granuloma formation, modulates immune response. | microbiologyresearch.org |
Table 3: Chemical Compounds Mentioned
Biological Roles of Mycocerosic Acid C32 in Mycobacterial Physiology
Contribution to Host-Pathogen Interaction at the Molecular Level
The interaction between mycobacteria and host cells is a complex interplay of molecular signals and physical interactions, where mycocerosic acid-containing lipids play a central role. nih.gov These lipids, particularly PDIM, are located on the outer surface of the mycobacterial cell envelope, positioning them at the forefront of the host-pathogen interface. microbiologyresearch.orgplos.org
Influence on Macrophage Interactions (Mechanistic Studies)
Mycocerosic acid, as a component of PDIM, directly influences the initial stages of infection by modulating interactions with macrophages, the primary host cells for M. tuberculosis. pnas.org Studies have shown that PDIMs are transferred from the mycobacterial envelope to the macrophage plasma membrane during infection. pnas.org This insertion into the host cell membrane alters its physical properties. nih.gov
The conical shape of PDIM lipids is thought to promote the infection of macrophages by inducing changes in the organization of plasma membrane lipids. pnas.orgpnas.org This alteration facilitates the uptake of the bacteria into the macrophage. plos.orgpnas.org Furthermore, once inside the macrophage, PDIMs contribute to the bacterium's survival by preventing the acidification of the phagosome, the compartment in which the bacteria reside. microbiologyresearch.orgplos.org This inhibition of phagosomal maturation is a key strategy for evading host defense mechanisms. nih.gov By manipulating the macrophage at this fundamental level, mycocerosic acid-containing lipids are crucial for establishing a successful infection. frontiersin.org
Modulation of Bacterial Redox Status
The maintenance of redox homeostasis is critical for the survival of M. tuberculosis within the host, where it is exposed to oxidative and nitrosative stress. nih.gov The biosynthesis of virulence lipids, including PDIM, is linked to the bacterium's redox state. The WhiB3 protein, a key regulator in M. tuberculosis, has been shown to control the synthesis of complex lipids in response to the redox environment. microbiologyresearch.org This regulation ensures that the production of virulence factors is coordinated with the metabolic state of the bacterium. The synthesis of mycocerosic acids is an energy-intensive process that is metabolically coupled to the availability of precursors like methylmalonyl-CoA. nih.govpnas.org This metabolic link suggests that the production of these virulence lipids can be modulated in response to the changing conditions encountered during infection, including shifts in redox balance. scispace.com
Connection to Bacterial Virulence Mechanisms (Non-Clinical Context)
In a non-clinical context, the role of mycocerosic acid in bacterial virulence is unequivocally established through genetic and biochemical studies. nih.gov Mycocerosic acid is a fundamental building block of PDIM, a major virulence factor for M. tuberculosis. plos.orgpnas.org The synthesis of mycocerosic acid is carried out by the mycocerosic acid synthase (Mas) enzyme. pnas.orgmicrobiologyresearch.org
Mutants of M. tuberculosis that are deficient in the synthesis of mycocerosic acid, and consequently PDIM, show a significant reduction in virulence. asm.org These mutants are less able to survive and replicate within host cells and are more susceptible to the host's immune response. pnas.orgasm.org The importance of PDIM in virulence is further highlighted by its role in facilitating the escape of M. tuberculosis from the phagosome into the cytosol of the host cell. nih.govnih.govasm.org This escape is a critical step in the pathogenesis of tuberculosis, leading to increased host cell necrosis and dissemination of the bacteria. nih.govnih.govasm.org
Implications of Altered Mycocerosic Acid (C32) Profiles in Drug-Resistant Strains
Recent studies have begun to explore the relationship between the lipid profile of M. tuberculosis and the emergence of drug resistance. nih.govbiorxiv.orgnih.gov The cell envelope, with its rich and complex lipid composition, is a primary target for many anti-tuberculosis drugs and also serves as a barrier to their entry. microbiologyresearch.org
Research has shown that drug-resistant strains of M. tuberculosis can exhibit altered cell envelope hydrophobicity. nih.govbiorxiv.orgnih.gov Specifically, an increase in the levels of hydrophobic PDIMs has been observed in some drug-resistant strains compared to their drug-susceptible counterparts. nih.govbiorxiv.orgnih.gov This suggests that an increase in mycocerosic acid-containing lipids may contribute to the reduced susceptibility of these strains to certain drugs.
Analytical Methodologies for Mycocerosic Acid C32 Research
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone in the analysis of mycocerosic acids. This technique separates volatile compounds in the gas phase and then detects and identifies them based on their mass-to-charge ratio. For mycocerosic acids, which are not inherently volatile, derivatization is a critical prerequisite to analysis.
Thermochemolysis GC-EI/MS and Derivatization (e.g., TMAH)
Thermally assisted hydrolysis and methylation (THM), often referred to as thermochemolysis, is a rapid and efficient online derivatization technique for preparing mycocerosic acids for GC-MS analysis. plos.orgnih.govnih.gov This method avoids the complex and time-consuming offline steps of hydrolysis and esterification. lshtm.ac.uk The process typically involves injecting the sample along with a reagent, such as methanolic tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), into a heated GC inlet. nih.govnih.gov The high temperature facilitates the simultaneous hydrolysis of the phthiocerol dimycocerosate (PDIM) waxes, which contain mycocerosic acids, and the methylation of the released fatty acids to form fatty acid methyl esters (FAMEs). nih.govresearchgate.net
This approach has been successfully used to generate characteristic profiles of mycocerosic acid methyl esters from M. tuberculosis. plos.orgnih.gov The resulting methyl esters, including the C32 mycocerosate, are then separated by the GC column and detected by the mass spectrometer, often operating in electron ionization (EI) mode. plos.org One of the advantages of this method is that the entire process, from extraction to data interpretation, can be completed in approximately one hour per sample. lshtm.ac.uk
Studies have shown that thermochemolysis of PDIMs with TMAH effectively releases mycocerosic acids as their corresponding methyl esters. nih.gov The analysis of these esters by GC-EI/MS allows for the identification of different mycocerosic acid homologues, including C29, C30, and C32. plos.org The mass spectra of these methyl esters exhibit characteristic fragment ions that aid in their identification. plos.orgresearchgate.net
| Thermochemolysis GC-MS Parameter | Typical Value/Condition | Reference |
| Derivatization Reagent | Methanolic Tetramethylammonium Hydroxide (TMAH) | nih.govnih.gov |
| Inlet Temperature | 380 °C | nih.govlshtm.ac.uk |
| GC Column | DB-5MS (15 m x 0.25 mm x 0.25 µm) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Ionization Mode | Electron Ionization (EI) | plos.org |
Selected Ion Monitoring (SIM) for Mycocerosic Acid (C32) Detection
To enhance the sensitivity and specificity of GC-MS analysis for mycocerosic acid, selected ion monitoring (SIM) mode is frequently employed. plos.orglshtm.ac.uknih.gov Instead of scanning the entire mass range, SIM focuses the mass spectrometer on detecting specific, characteristic ions of the target analyte. open.ac.uk For mycocerosic acid methyl esters, key diagnostic ions are monitored. plos.org
Commonly monitored ions include m/z 88 and m/z 101, which are characteristic fragment ions for 2-methyl branched fatty acid methyl esters. plos.org The molecular ion of the C32 mycocerosate methyl ester (m/z 494) is also a primary target for detection. plos.orgplos.org By focusing on these specific ions, the signal-to-noise ratio is significantly improved, allowing for the detection of very low quantities of mycocerosic acid. nih.gov Research has demonstrated the ability to detect as little as 5 picograms of C32 mycocerosic acid using EI-SIM. nih.gov
The use of SIM is particularly valuable when analyzing complex samples like sputum, where mycocerosic acids may be present in trace amounts and co-elute with other compounds. nih.gov The high selectivity of SIM helps to distinguish the target analytes from the matrix background. nih.gov
| Selected Ion Monitoring (SIM) Parameters for Mycocerosic Acid Methyl Esters | |
| Target Analyte | Monitored Ions (m/z) |
| C32 Mycocerosic Acid Methyl Ester | 494 (Molecular Ion), 101, 88 |
| C30 Mycocerosic Acid Methyl Ester | 466 (Molecular Ion), 101, 88 |
| C29 Mycocerosic Acid Methyl Ester | 452 (Molecular Ion), 101, 88 |
Negative-Ion Chemical Ionization (NICI) GC-MS
Negative-ion chemical ionization (NICI) GC-MS is another highly sensitive technique for the detection of mycocerosic acids. nih.govplos.org This method typically involves derivatizing the mycocerosic acids to form pentafluorobenzyl (PFB) esters. nih.govplos.org In the NICI mode, these derivatives readily form stable negative carboxylate ions ([M-H]⁻), which can be detected with exceptional sensitivity. plos.org
NICI-GC-MS has proven to be more sensitive than EI-MS for mycocerosic acid analysis. davidcwhite.org Studies have reported detection limits for the PFB derivative of C32 mycocerosic acid as low as 2 picograms. davidcwhite.org This high sensitivity makes NICI-GC-MS particularly suitable for analyzing samples where the concentration of the biomarker is extremely low, such as in ancient skeletal remains. nih.govplos.org
The analytical process involves hydrolysis of the sample to release the mycocerosic acids, followed by their conversion to PFB esters. nih.gov These derivatives are then analyzed by GC-MS in the NICI mode, often using selected ion monitoring to further enhance sensitivity. plos.org This technique has been instrumental in paleopathological studies, providing evidence of tuberculosis in archaeological samples by detecting C29, C30, and C32 mycocerosates. nih.govplos.org
| NICI-GC-MS Detection Limits for C32 Mycocerosic Acid Derivatives | |
| Derivative | Reported Detection Limit |
| Pentafluorobenzyl (PFB) ester | 2 pg |
| Methyl ester (in EI mode for comparison) | 20 pg |
Table based on data from davidcwhite.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
While GC-MS has been the traditional workhorse for mycocerosic acid analysis, liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful alternative. LC-MS/MS offers the advantage of analyzing less volatile and thermally labile molecules without the need for derivatization, although derivatization can still be used to improve ionization efficiency and chromatographic separation.
Recent studies have demonstrated the utility of LC-MS/MS for the quantification of mycobacterial lipids, including mycolic acids, which are structurally related to mycocerosic acids. nih.gov These methods often employ reversed-phase ultra-high-performance liquid chromatography (UHPLC) for separation, coupled with tandem mass spectrometry for detection. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov
For mycocerosic acids, a high-performance liquid chromatography-heated electrospray ionization-mass spectrometry (HPLC-HESI-MS) method has been developed. researchgate.net This approach has been successfully applied to the analysis of mycocerosic acids in ancient mummified remains, with C32 and C29 being the predominant structures identified. researchgate.net The use of LC-MS/MS can circumvent some of the challenges associated with GC-MS, such as potential degradation of the analyte at high temperatures.
Sample Preparation and Extraction Strategies for Mycobacterial Lipids
Effective sample preparation is a critical step for the successful analysis of mycocerosic acids, as they are embedded within the complex lipid matrix of the mycobacterial cell wall and often present in challenging biological samples like sputum or ancient bone. plos.orgnih.govnih.gov The goal of sample preparation is to efficiently extract the target lipids while minimizing interferences from other cellular components. nih.gov
The exceptionally low polarity of phthiocerol dimycocerosates (PDIMs), the parent waxes of mycocerosic acids, allows for their preferential extraction using non-polar solvents. plos.org A common approach involves a biphasic extraction using a mixture of a non-polar solvent like petroleum ether and a polar solvent like methanol. nih.gov This separates the apolar lipids, including PDIMs, into the non-polar layer. nih.gov
For mycobacterial cultures, delipidation using solvents like acetone (B3395972) is an essential step to remove lipids that can interfere with subsequent analyses. nih.gov In the context of analyzing ancient skeletal material, samples are first hydrolyzed to release the mycocerosic acids from the PDIM waxes. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a valuable cleanup technique used to purify and concentrate mycocerosic acids from crude extracts before instrumental analysis. lshtm.ac.uknih.gov SPE can effectively remove interfering compounds from the sample matrix, leading to cleaner chromatograms and improved analytical performance. nih.gov
Normal-phase SPE cartridges are often used to isolate the non-hydroxylated long-chain esters, including mycocerosate derivatives, from more polar compounds. nih.gov In the analysis of ancient bone samples, after derivatization to pentafluorobenzyl esters, the mycocerosate esters are purified using normal-phase SPE. core.ac.uk
Structural Elucidation Techniques for Mycocerosic Acid (C32) and its Conjugates
The definitive identification and structural analysis of mycocerosic acid (C32) and the larger molecules it esterifies, such as phthiocerol dimycocerosates (PDIMs) and phenolic glycolipids (PGLs), are primarily accomplished through a combination of chromatographic and spectrometric methods. plos.orguniversiteitleiden.nlnih.gov Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to this process. universiteitleiden.nlnih.govrsc.org
Before analysis by GC-MS, mycocerosic acid is typically liberated from its parent lipid conjugate, such as PDIM, through alkaline hydrolysis. plos.orgscispace.com It is then derivatized to form a more volatile ester, commonly a methyl ester or a pentafluorobenzyl (PFB) ester. plos.orgnih.gov Thermochemolysis is an alternative, more rapid method that combines hydrolysis and methylation into a single online step. plos.orglshtm.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying mycocerosic acids. The separation of different mycocerosic acid homologues (e.g., C29, C30, and C32) is achieved on the gas chromatograph. plos.orgplos.org Subsequent analysis by the mass spectrometer provides crucial structural information.
Electron Impact (EI) Ionization: In EI-MS, the derivatized mycocerosic acids are fragmented in a characteristic pattern. For methyl mycocerosates, key fragment ions at a mass-to-charge ratio (m/z) of 88 and 101 are indicative of the branched structure. plos.orgvliz.be The molecular ions for the methyl esters of C29, C30, and C32 mycocerosates are observed at m/z 452, 466, and 494, respectively. plos.orglshtm.ac.uk
Negative-Ion Chemical Ionization (NICI): This "softer" ionization technique is particularly effective for PFB esters of mycocerosic acids. nih.govuc.pt NICI-GC-MS is highly sensitive and is used to detect the carboxylate ions of the mycocerosates. For instance, in the analysis of ancient skeletal remains, ions for C29, C30, and C32 mycocerosates were monitored. scispace.com
The combination of retention time from the GC and the mass spectral data from the MS allows for the confident identification of C32 mycocerosic acid, even in complex biological samples. plos.orgplos.org
| Technique | Derivatization | Key Findings for Mycocerosic Acid (C32) | Ionization Method | Characteristic m/z Values |
| GC-MS | Methyl Ester | Identification of C32 methyl mycocerosate. | Electron Impact (EI) | Molecular Ion: 494; Fragment Ions: 88, 101 plos.orglshtm.ac.uk |
| GC-MS | Pentafluorobenzyl (PFB) Ester | Sensitive detection in archaeological and clinical samples. nih.govplos.org | Negative-Ion Chemical Ionization (NICI) | Carboxylate Ion of C32 mycocerosate: m/z 479 scispace.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon skeleton and the position of methyl branches. While GC-MS is excellent for identification and quantification, NMR is invaluable for the complete structural confirmation of novel or synthesized mycocerosic acids and their complex conjugates. universiteitleiden.nlrsc.org Both ¹H-NMR and ¹³C-NMR are employed. universiteitleiden.nlrsc.org For instance, in the structural elucidation of newly discovered PGLs from Mycobacterium bovis BCG, two-dimensional NMR techniques were used on the intact glycolipid to determine its complete structure, including the mycocerosic acid components. nih.gov The synthesis of mycocerosic acid has also been confirmed using NMR, verifying the stereochemistry of the multiple methyl branches. rsc.org
Stable Isotope Analysis (δ¹³C) in Ecological Studies
Stable isotope analysis of the carbon in mycocerosic acid (δ¹³C) serves as a powerful tool in ecological and biogeochemical research to trace the carbon sources utilized by mycobacteria. vliz.becopernicus.org The isotopic signature of a biomarker like mycocerosic acid reflects the δ¹³C value of the carbon substrate assimilated by the organism.
A notable study investigated soil mycobacteria at the Fuoco di Censo, a natural gas seep in Sicily, Italy. vliz.be This environment is characterized by the release of thermogenic methane (B114726) (CH₄) with a depleted δ¹³C value of approximately -35‰ and ethane (B1197151) with a δ¹³C of -25‰. copernicus.orgresearchgate.net The research focused on the unique mycocerosic acids produced by these mycobacteria to understand their role in the local carbon cycle.
Researchers analyzed the δ¹³C values of various fatty acids, including mycocerosic acids, in soil samples taken at different distances from the gas seep. The findings revealed that mycocerosic acids were significantly depleted in ¹³C, with δ¹³C values ranging from -38‰ to -48‰. vliz.beresearchgate.net This is in stark contrast to the regular fatty acids in the same soil, which had δ¹³C values between -25‰ and -30‰, typical for organisms utilizing soil organic matter. copernicus.orgvliz.be
The highly depleted δ¹³C values of the mycocerosic acids strongly suggest that the mycobacteria at this site were not primarily using the bulk soil organic carbon. Instead, they were assimilating the ¹³C-depleted methane or other gaseous hydrocarbons released from the seep. vliz.beresearchgate.net This study demonstrates the utility of mycocerosic acid δ¹³C analysis as a specific biomarker for tracking the activity of certain soil mycobacteria and their consumption of hydrocarbon gases. vliz.be
| Biomarker | Location | δ¹³C Value (‰) | Inferred Carbon Source |
| Mycocerosic Acids (MAs) | Censo seep soil (0m and 1.8m from seep) | -38 to -48 vliz.beresearchgate.netresearchgate.net | ¹³C-depleted seep gases (e.g., methane) vliz.beresearchgate.net |
| Regular Fatty Acids (FAs) | Censo seep soil (0m from seep) | -25 to -30 copernicus.orgvliz.be | Soil Organic Matter |
| Methane (CH₄) | Censo seep gas | ~ -35 copernicus.orgresearchgate.net | Thermogenic origin |
| Ethane (C₂H₆) | Censo seep gas | ~ -25 researchgate.net | Thermogenic origin |
Chemotaxonomic, Ecological, and Evolutionary Perspectives of Mycocerosic Acid C32
Mycocerosic Acid (C32) as a Chemotaxonomic Biomarker for Mycobacterial Species Identification
The structural diversity of lipids like mycolic and mycocerosic acids among different Mycobacterium species provides a reliable basis for their taxonomic differentiation. nih.gov Mycocerosic acid (C32), in particular, serves as a key chemotaxonomic marker. It is a component of phthiocerol dimycocerosates, which are complex waxes found in the mycobacterial cell envelope. nih.govnih.gov The identification of specific mycocerosic acids, including the C32 chain length, can help distinguish between closely related species. nih.gov
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze the profiles of these fatty acids. nih.gov In these methods, the complex lipids are first hydrolyzed, and the resulting mycocerosic acids are converted into esters, such as pentafluorobenzyl esters, for sensitive detection. nih.govnih.gov This allows for the precise identification of different mycocerosic acid chain lengths (e.g., C29, C30, C32), providing a chemical fingerprint for the mycobacterial species present. nih.gov
The distribution and relative abundance of different mycocerosic acid homologues vary significantly between mycobacterial species, making these profiles valuable for identification. Members of the Mycobacterium tuberculosis complex (MTBC), which includes M. tuberculosis and M. bovis, are characterized by a typical pattern of C29, C30, and C32 mycocerosates. researchgate.netnih.gov In contrast, other species exhibit distinct profiles. For instance, Mycobacterium kansasii contains these same mycocerosates but is distinguished by an additional C33 component. researchgate.netnih.gov
Mycobacterium leprae, the causative agent of leprosy, has a more complex and distinct profile that includes C29, C30, C32, C33, and C34 components. researchgate.netnih.gov The presence of the C34 mycocerosate is particularly suggestive of M. leprae. researchgate.net Other species, such as Mycobacterium marinum and Mycobacterium ulcerans, have profiles dominated by shorter chain mycocerosates, namely C27, C29, and C30. researchgate.netnih.gov These species-specific patterns allow researchers to identify the causative agent of an infection directly from a biopsy sample, without the need for cultivation. nih.gov
Table 1: Mycocerosic Acid Profiles in Pathogenic Mycobacteria
| Mycobacterial Species/Complex | C27 | C29 | C30 | C32 | C33 | C34 |
| M. tuberculosis Complex | X | X | X | |||
| M. leprae | X | X | X | X | X | |
| M. kansasii | X | X | X | X | ||
| M. marinum | X | X | X | |||
| M. ulcerans | X | X | X |
Data sourced from Minnikin et al., 2002; Draper et al., 1983. researchgate.netnih.gov
Environmental Presence and Carbon Cycling
Mycobacteria are abundant in diverse environments, including soils, where they participate in global carbon cycling. vliz.be Their unique cell envelope, rich in lipids like mycocerosic acids, makes them highly resilient and adaptable. vliz.becopernicus.org The analysis of these specific lipid biomarkers in environmental samples provides insights into the ecological roles of these microorganisms.
Mycocerosic acids have been detected in soils, particularly in environments with high concentrations of hydrocarbons, such as natural gas seeps. vliz.be A study of soils from a gas seep in Sicily revealed high relative abundances of mycobacteria. vliz.be Analysis of the soil lipids showed decreasing concentrations of mycocerosic acids with increasing distance from the seep, linking their presence directly to the mycobacterial population thriving on the available hydrocarbons. vliz.be While this particular study identified novel, structurally unusual mycocerosic acids (e.g., 2,4,6,8-tetramethyl tetracosanoic acid and 2,4,6,8,10-pentamethyl hexacosanoic acid) rather than the C32 variant common in pathogenic species, it confirms the presence of the broader mycocerosic acid family in soil environments. vliz.be
The isotopic composition of mycocerosic acids found in soil can shed light on the carbon sources used by mycobacteria. At the Sicilian gas seep, the mycocerosic acids were found to be significantly depleted in the carbon-13 isotope (δ13C values of -38‰ to -48‰). vliz.be This strong negative isotopic signature suggests that the soil mycobacteria were directly or indirectly utilizing the seep gases, such as methane (B114726) or ethane (B1197151), as a primary carbon source for synthesizing these complex fatty acids. vliz.be This finding establishes mycocerosic acids as valuable biomarkers for studying gas oxidation processes and the role of mycobacteria in the carbon cycle in hydrocarbon-rich environments. copernicus.org
Table 2: Environmental Mycocerosic Acid Findings
| Location | Finding | Implication |
| Fuoco di Censo gas seep, Sicily | Detection of unique mycocerosic acids in soil. | Confirms the presence of mycocerosic acid-producing mycobacteria in soil environments. |
| Fuoco di Censo gas seep, Sicily | Mycocerosic acid concentrations decrease with distance from the seep. | Links the mycobacterial population and its biomarkers to the hydrocarbon source. |
| Fuoco di Censo gas seep, Sicily | Mycocerosic acids show depleted δ13C values. | Indicates utilization of seep gases (methane, ethane) for lipid synthesis, linking mycobacteria to local carbon cycling. |
Data sourced from Wolthers et al., 2021. vliz.be
Paleomicrobiology and Ancient Biomarker Applications of Mycocerosic Acid (C32)
The chemical stability of phthiocerol dimycocerosates and their constituent mycocerosic acids makes them robust biomarkers that can survive for millennia in archaeological and paleontological contexts. nih.gov This durability allows scientists to detect ancient mycobacterial infections, particularly tuberculosis, by analyzing skeletal remains.
Mycocerosic acids, including the C32 variant, have been successfully detected in ancient human skeletal material. nih.gov A notable study analyzed 49 individuals from the 19th and 20th-century Coimbra Identified Skeletal Collection in Portugal. Using negative ion chemical ionization GC-MS, researchers were able to detect C29, C30, and C32 mycocerosic acids in rib bone samples. nih.gov
The presence of this lipid profile, characteristic of the M. tuberculosis complex, showed a 72% correlation with historical records indicating tuberculosis as the cause of death. nih.gov This was the first time mycocerosic acids were detected in archaeological material, establishing them as highly valuable biomarkers for diagnosing tuberculosis in ancient populations and providing a powerful tool for studying the evolution and epidemiology of the disease. nih.gov
Table 3: Paleomicrobiological Detection of Mycocerosic Acid (C32)
| Specimen Source | Analytical Method | Mycocerosic Acids Detected | Significance |
| Coimbra Skeletal Collection (1837-1936) | NICI-GC-MS | C29, C30, C32 | First detection in archaeological material; confirmed tuberculosis diagnosis in historical remains. |
Data sourced from Redman et al., 2009. nih.gov
Tracing Mycobacterial Evolution through Lipid Biomarkers
The study of mycobacterial evolution, particularly that of the Mycobacterium tuberculosis complex (MTBC), relies on definitive biomarker evidence from ancient specimens. researchgate.netnih.gov While genomic analysis of ancient DNA (aDNA) is a powerful tool, its application is often limited by the poor preservation and degradation of DNA over millennia. researchgate.netnih.govbirmingham.ac.uk In this context, lipid biomarkers, which are chemically robust and can survive for thousands of years, serve as crucial "evolutionary signposts". researchgate.netnih.gov
Mycobacterium tuberculosis possesses a unique cell envelope rich in distinctive lipids, including mycocerosic acids, which have proven to be exceptionally stable and specific biomarkers. researchgate.netbirmingham.ac.uk The detection of these molecules in archaeological and paleontological remains provides direct, incontrovertible evidence of ancient tuberculosis, allowing researchers to trace the disease's history far back into prehistory. researchgate.netmdpi.com The analysis of specific multimethyl-branched fatty acids, such as C₂₉, C₃₀, and C₃₂ mycocerosic acids, is a key method in the paleopathology of tuberculosis. nih.govnih.gov
Landmark discoveries based on these lipid biomarkers have pushed back the timeline of tuberculosis and provided critical insights into its evolutionary history. The analysis of a combination of mycolic, mycocerosic, and mycolipenic acids has been decisive in identifying the oldest known cases of tuberculosis in both animals and humans. researchgate.netnih.gov
Key findings include:
Neanderthals (~36,000–40,000 years BP): Definitive signals for C₃₂ mycoserosates were identified in the skeletal remains of a Neanderthal child from Subalyuk Cave, Hungary. nih.gov This finding, correlated with paleopathological lesions and aDNA fragments, points to the presence of tuberculosis in Neanderthals, suggesting a deep evolutionary history for the disease. nih.gov
Bison antiquus (~17,000 years BP): Incontrovertible evidence of tuberculosis was found in the fossilized metacarpal of an extinct Bison antiquus from Natural Trap Cave, Wyoming, USA. researchgate.netnih.gov The diagnosis was confirmed through the detection of mycocerosic and mycolic acids, supporting aDNA analysis that placed the pathogen within the MTBC. mdpi.com This case established the presence of tuberculosis in the Pleistocene era in North America, long before human migration and animal domestication. mdpi.comnih.gov
Neolithic Humans (~9,000 years BP): Skeletal remains of a woman and child from the submerged Pre-Pottery Neolithic settlement of Atlit-Yam, Israel, showed excellent profiles of mycolic and mycocerosic acids. researchgate.netmdpi.com This discovery provided the oldest confirmed evidence of human tuberculosis and demonstrated its presence in the Eastern Mediterranean during a critical period of transition to agriculture. researchgate.netnih.gov
These cases, summarized in the table below, demonstrate the power of mycocerosic acid and other lipid biomarkers in overcoming the challenges of aDNA degradation. researchgate.net They provide a chemical fingerprint for ancient infections, allowing for a more accurate reconstruction of the evolutionary and epidemiological history of tuberculosis. nih.gov
Table 1. Landmark Cases in Mycobacterial Evolution Identified Through Lipid Biomarkers
| Specimen | Approximate Age (Years Before Present) | Location | Key Lipid Biomarkers Detected | Evolutionary Significance |
|---|---|---|---|---|
| Neanderthal Child | ~36,000–40,000 | Subalyuk Cave, Hungary | C₃₂ Mycocerosates | Suggests the presence of tuberculosis in Neanderthals, indicating a deep evolutionary origin for the disease. nih.gov |
| Bison antiquus (Extinct Bison) | ~17,000 | Natural Trap Cave, Wyoming, USA | Mycolic acids, Mycocerosic acids | Oldest confirmed case of tuberculosis in an animal, establishing its presence in Pleistocene North America. researchgate.netmdpi.comnih.gov |
| Human (Woman and Child) | ~9,000 | Atlit-Yam, Israel | Mycolic acids, Mycocerosic acids | Oldest confirmed case of human tuberculosis, indicating its presence during the Neolithic revolution. researchgate.netmdpi.com |
Future Directions in Mycocerosic Acid C32 Research
Advanced Chemical Biology Tools for Investigating Mycocerosic Acid (C32) Biosynthesis and Function
The complex, iterative nature of mycocerosic acid biosynthesis by the Mycocerosic Acid Synthase (MAS) presents a significant challenge to traditional biochemical analysis. wiley.comnih.gov Advanced chemical biology tools offer powerful new ways to probe and manipulate this pathway.
Future investigations will likely focus on the development and application of "clickable" chemical reporters. These are modified versions of natural substrates, such as methylmalonyl-CoA or fatty acyl primers, that contain bioorthogonal functional groups (e.g., alkynes or azides). nih.gov By feeding these reporters to mycobacterial cultures, researchers can tag newly synthesized mycocerosic acids and their downstream conjugates. Subsequent "click" chemistry reactions can attach fluorescent dyes or affinity tags, enabling the visualization of lipid trafficking and the identification of interacting proteins.
Another promising avenue is the use of chemoenzymatic synthesis. By combining the power of chemical synthesis to create unique precursors with the specificity of enzymes involved in the pathway, novel mycocerosic acid analogs can be generated. acs.org These synthetic lipids can be used to study the structural requirements for their incorporation into complex lipids like PDIM and to probe their specific roles in modulating host immune responses. mdpi.com
High-Resolution Structural Biology of Mycocerosic Acid (C32)-Related Enzymes and Complexes
Understanding the function of the enzymes that produce and modify mycocerosic acid is fundamentally linked to their three-dimensional structures. While significant progress has been made, key questions remain.
A major breakthrough was the determination of a hybrid crystal structure of the Mycobacterium smegmatis mycocerosic acid synthase (MAS). nih.gov This revealed a dimeric, linker-based organization and provided insights into the dynamics and conformational coupling within this iterative polyketide synthase (iPKS). researchgate.netnih.gov However, this was a composite structure, and high-resolution models of the full-length, intact MAS in its various catalytic states are still needed. Cryo-electron microscopy (cryo-EM) is a particularly promising technique for capturing the structure of large, flexible enzymes like MAS. escholarship.orgrsc.org
Future structural biology efforts will likely extend beyond MAS to encompass the entire biosynthetic machinery. This includes obtaining high-resolution structures of:
MAS in complex with its substrates: Visualizing how the initial fatty acyl-CoA primer and methylmalonyl-CoA extender units bind within the active sites. nih.gov
Fatty Acyl-AMP Ligases (FAALs): Enzymes like FadD28 are crucial for activating mycocerosic acids before their transfer. rsc.org Understanding their structure will clarify how they select their specific substrates.
Acyltransferases: The structure of PapA5, the enzyme that esterifies mycocerosic acids to the phthiocerol core, is needed to understand the final step in PDIM assembly. asm.orgnih.gov Capturing this enzyme in complex with both mycocerosyl-CoA and phthiocerol would be a landmark achievement.
| Enzyme/Complex | Organism | Structural Method | Key Findings/Future Goals |
| Mycocerosic Acid Synthase (MAS) | M. smegmatis | X-ray Crystallography (Hybrid) | Revealed dimeric architecture and domain organization. researchgate.netnih.gov Future: Cryo-EM of full-length enzyme to capture dynamic states. escholarship.org |
| Pks13 | M. tuberculosis | SAXS | Provided a low-resolution model, highlighting flexibility. dntb.gov.ua Future: High-resolution structure to guide drug design. dntb.gov.ua |
| MmpL4/MmpL5 | M. smegmatis | Cryo-EM | Provided first structures of this subclass of MmpL transporters, involved in iron acquisition. nih.gov Future: Structures with bound substrates to elucidate transport mechanism. nih.gov |
| FAALs (e.g., FadD28) | M. tuberculosis | - | Functionally characterized. rsc.org Future: High-resolution structures to understand substrate specificity for mycocerosic acid. |
| PapA5 | M. tuberculosis | - | Functionally characterized. asm.org Future: Structure of the acyltransferase to reveal mechanism of PDIM final assembly. |
Systems-Level Approaches to Elucidate Mycocerosic Acid (C32) Regulatory Networks
The production of mycocerosic acid is not an isolated process but is integrated into the broader metabolic and regulatory networks of the mycobacterium. Systems-level approaches are essential to unravel this complexity.
Transcriptomic studies have already shown that the mas gene is upregulated when mycobacteria reside within host macrophages, suggesting that its products are important for intracellular survival. microbiologyresearch.org Future research will employ more integrated 'multi-omics' strategies:
Transcriptomics (RNA-Seq): To identify the full suite of genes, including transcription factors, that are co-regulated with the mas and pps operons under various stress conditions mimicking the host environment (e.g., hypoxia, nutrient limitation, oxidative stress). oup.com
Proteomics: To quantify the levels of MAS and related enzymes, providing a more direct measure of the cell's biosynthetic capacity than mRNA levels alone.
Metabolomics: To precisely measure the pools of mycocerosic acid, its precursors like methylmalonyl-CoA, and its final conjugated forms (PDIMs, PGLs). nih.gov
By integrating these datasets, researchers can construct comprehensive computational models of the mycocerosic acid regulatory network. nih.govnih.gov This will allow for the prediction of how the pathway is controlled and may reveal novel nodes for therapeutic intervention.
Development of Novel Research Probes for Mycocerosic Acid (C32) Pathways
To observe the intricate processes of mycocerosic acid synthesis and transport in living cells, new molecular tools are required. Building on the chemical biology approaches mentioned earlier, the development of highly specific probes is a key future direction.
One area of focus is the creation of activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of a specific enzyme, providing an readout of its functional state. An ABP targeting one of the catalytic domains of MAS (e.g., the ketosynthase or acyltransferase domain) could be used to profile the enzyme's activity directly within the mycobacterial cell and screen for specific inhibitors. wiley.comnih.gov
Another critical need is for probes that can track the lipids themselves. While isotopic labeling with ¹³C or ¹⁴C has been instrumental, fluorescent probes offer the advantage of direct visualization via microscopy. vliz.bepnas.org Future work will involve synthesizing mycocerosic acid analogs or its precursors with attached environmentally sensitive fluorophores. These probes would allow researchers to track the biosynthesis, transport, and final localization of these lipids in real-time, shedding light on their journey to the cell envelope and their interactions with host cell membranes.
| Probe Type | Target | Application | Potential Insights |
| "Clickable" Precursors | Biosynthesis Pathway | Metabolic labeling | Tracing incorporation into complex lipids; identifying interacting proteins. |
| Activity-Based Probes (ABPs) | MAS Catalytic Domains | In-situ enzyme activity profiling | Screening for specific inhibitors; understanding enzyme regulation. |
| Fluorescent Lipid Analogs | Mycocerosic Acid/PDIM | Live-cell imaging | Real-time tracking of lipid transport and localization; visualizing host-pathogen interactions. |
| Stable Isotope Labels (e.g., ¹³C, ²H) | Biosynthesis Pathway | Mass Spectrometry-based tracing | Quantifying metabolic flux through the pathway; identifying carbon sources. nih.govvliz.be |
Unraveling Novel Mycocerosic Acid (C32) Conjugates and Their Biological Significance
While PDIM and PGLs are the best-characterized conjugates of mycocerosic acid, it is possible that other, less abundant conjugates exist with distinct biological roles. frontiersin.org The discovery of unusual mycocerosic acid structures in environmental mycobacteria suggests that the chemical diversity of these lipids may be broader than currently appreciated. vliz.be
Advanced mass spectrometry techniques are powerful tools for lipidomics and can be employed to search for novel mycocerosic acid-containing molecules in mycobacterial extracts. plos.org By comparing the lipid profiles of wild-type strains with mas-deficient mutants, researchers can specifically identify lipids that depend on mycocerosic acid for their formation. pnas.orgnih.gov
Once identified, the biological significance of these novel conjugates must be determined. This will involve a multi-step process:
Chemical Synthesis: Total synthesis of the novel lipid to obtain pure material for functional studies. acs.org
Genetic Disruption: Identifying and knocking out the genes responsible for the final conjugation step to create mutants that lack only the specific lipid.
Functional Assays: Testing the effects of the purified lipid and the corresponding mutant strain in a range of assays, including analysis of cell envelope permeability, resistance to antimicrobial agents, and interactions with host immune cells (e.g., cytokine induction, receptor binding). frontiersin.orgmdpi.com
This line of inquiry could reveal new virulence mechanisms and provide a more complete picture of how M. tuberculosis utilizes its unique lipid arsenal (B13267) to survive and cause disease.
Q & A
Q. What is the biosynthetic pathway of Mycocerosic acid (C32) in Mycobacterium tuberculosis, and what key enzymes are involved?
Mycocerosic acid (C32) is synthesized via a hybrid fatty acid synthase (FAS I) and polyketide synthase (PKS) system. FAS I generates C16–C18 acyl-CoA precursors, which are transferred to the mycocerosic acid synthase (Mas), a multidomain PKS. Mas iteratively elongates the acyl chain using methylmalonyl-CoA extender units, introducing methyl branches at positions 2, 4, 6, and 8. The final product is esterified to phthiocerols in the cell wall. Key enzymes include FAS I for precursor synthesis and Mas (encoded by the mas gene) for chain elongation and methylation .
Q. What analytical techniques are commonly used to profile Mycocerosic acid in mycobacterial cell walls?
Mycocerosic acid is typically profiled using gas chromatography-mass spectrometry (GC-MS) for its methyl ester derivatives or fluorescence HPLC for pyrenebutyric acid-tagged derivatives. These methods enable precise identification of branching patterns and hydroxylation states. For example, negative ion chemical ionization GC-MS resolves multi-methylated structures, while HPLC detects esterified forms in complex lipid matrices .
Q. How does Mycocerosic acid contribute to the pathogenicity of Mycobacterium tuberculosis?
Mycocerosic acid is esterified to phthiocerols, forming PDIM (phthiocerol dimycocerosate), a critical virulence lipid. PDIM disrupts host membrane integrity, evades phagolysosomal degradation, and modulates immune responses. Studies using mas knockout strains show attenuated virulence, confirming its role in host-pathogen interactions .
Advanced Research Questions
Q. How do genetic variations in laboratory strains of Mycobacterium tuberculosis impact Mycocerosic acid synthesis, and how can researchers control for these variations?
Lab strains of M. tuberculosis H37Rv often accumulate mutations in the mas gene due to prolonged subculturing. For instance, frameshift mutations in mas disrupt PDIM biosynthesis, altering virulence. Researchers must validate strain integrity via whole-genome sequencing and compare results to the revised H37Rv reference genome (e.g., NC_000962.3). Cross-referencing with clinical isolates or using CRISPR-Cas9-edited strains can mitigate experimental discrepancies .
Q. What challenges arise in resolving the structural dynamics of Mycocerosic acid synthase (Mas) during catalysis, and what methods address these?
Mas is a large (~300 kDa), multidomain PKS with flexible conformational states. Cryo-EM and X-ray crystallography have revealed its acyl carrier protein (ACP) and ketosynthase (KS) domain rearrangements during elongation. However, transient intermediates are difficult to capture. Time-resolved crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are emerging tools to map substrate-driven conformational shifts .
Q. How can researchers reconcile contradictory data regarding the role of accessory proteins (e.g., ORF3) in Mycocerosic acid metabolism?
Early studies suggested ORF3 (a putative acyltransferase) facilitates Mycocerosic acid transfer to phthiocerols, but in vitro assays show minimal activity. Contradictions may arise from missing cofactors or membrane-associated complexes. Co-immunoprecipitation of Mas-ORF3 complexes in native membranes or genetic knockout/complementation experiments in M. bovis BCG can clarify functional interactions .
Q. What bioinformatics approaches are employed to study the evolutionary conservation of polyketide synthases involved in Mycocerosic acid synthesis?
Phylogenomic analysis of PKS clusters across Mycobacterium species identifies conserved catalytic domains (e.g., ketoreductase, dehydratase). Tools like AntiSMASH and PRISM map domain architecture, while molecular dynamics simulations predict substrate specificity. Comparative genomics of pathogenic vs. non-pathogenic mycobacteria highlights Mas as a virulence-specific PKS .
Q. Methodological Notes
- Strain Validation : Always sequence mas loci in lab strains to avoid PDIM-deficient phenotypes .
- Lipid Extraction : Use Folch or Bligh-Dyer protocols with chloroform-methanol to preserve Mycocerosic acid esters .
- Structural Studies : Combine cryo-EM (for global conformations) with mutagenesis (e.g., KS domain alanine scanning) to probe active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
